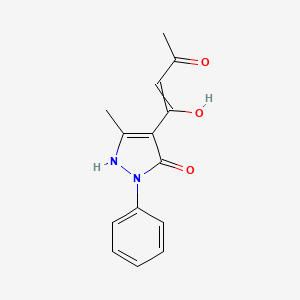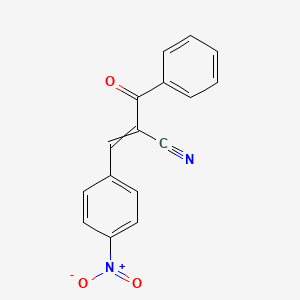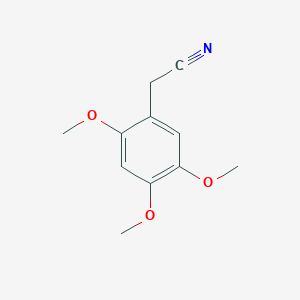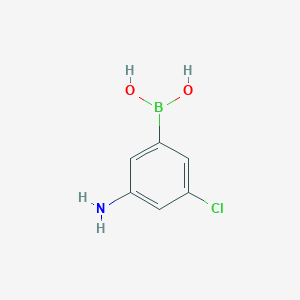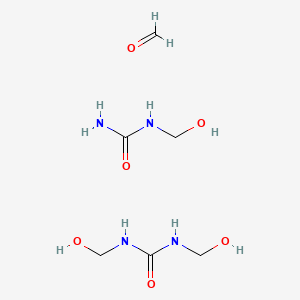
(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde: is an organic compound with the formula OC(NHCH₂OH)₂. This white, water-soluble solid is an intermediate in the formation of urea-formaldehyde resins . It is formed upon the treatment of urea with an excess of formaldehyde .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-bis(hydroxymethyl)urea is synthesized by reacting urea with formaldehyde. The reaction typically occurs in a stirred vessel where 2 moles of formaldehyde are added per mole of urea . The solution is neutralized with triethanolamine, and urea is added with cooling. The temperature must not exceed 40°C during this slightly exothermic reaction .
Industrial Production Methods: The industrial production of 1,3-bis(hydroxymethyl)urea follows a similar process, ensuring the reaction conditions are controlled to maintain product quality. The compound is produced in large quantities for use in various applications, particularly in the manufacture of urea-formaldehyde resins .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-bis(hydroxymethyl)urea undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-bis(hydroxymethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of urea-formaldehyde resins.
Biology: Investigated for its potential use in biological systems due to its reactivity and solubility.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the production of adhesives, coatings, and resins.
Wirkmechanismus
The mechanism of action of 1,3-bis(hydroxymethyl)urea involves its reactivity with various functional groups. The hydroxymethyl groups can undergo reactions such as oxidation, reduction, and substitution, leading to the formation of various products. These reactions are facilitated by the presence of specific reagents and conditions .
Vergleich Mit ähnlichen Verbindungen
Dimethylolurea: Another compound with similar reactivity and applications.
N,N’-Dihydroxymethylurea: Shares similar chemical properties and uses.
Oxymethurea: Another related compound with comparable reactivity.
Uniqueness: 1,3-bis(hydroxymethyl)urea is unique due to its specific reactivity with formaldehyde, leading to the formation of urea-formaldehyde resins. Its solubility in water and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C6H16N4O6 |
|---|---|
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
1,3-bis(hydroxymethyl)urea;formaldehyde;hydroxymethylurea |
InChI |
InChI=1S/C3H8N2O3.C2H6N2O2.CH2O/c6-1-4-3(8)5-2-7;3-2(6)4-1-5;1-2/h6-7H,1-2H2,(H2,4,5,8);5H,1H2,(H3,3,4,6);1H2 |
InChI-Schlüssel |
HEFPRIRFIJJZBN-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C(NC(=O)N)O.C(NC(=O)NCO)O |
Verwandte CAS-Nummern |
62073-57-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


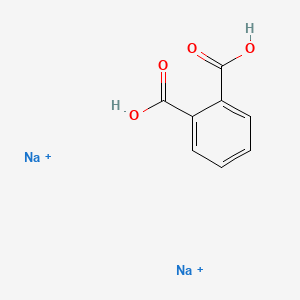
![5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11726815.png)
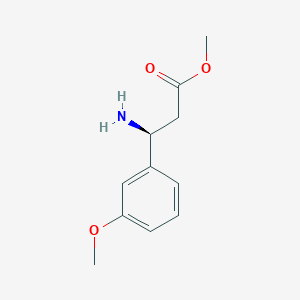
![4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione](/img/structure/B11726832.png)
![Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate](/img/structure/B11726839.png)
![4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726840.png)
![4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline](/img/structure/B11726847.png)
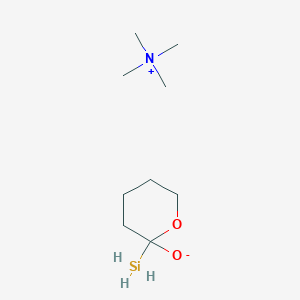
![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)
